molecular formula C12H13IN4O4S B12421418 Vim-2-IN-1

Vim-2-IN-1

Cat. No.: B12421418
M. Wt: 436.23 g/mol
InChI Key: XYPUWRGAZUOXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vim-2-IN-1 is a compound known for its antibacterial properties, specifically as an inhibitor of beta-lactamase enzymes. Beta-lactamases are enzymes produced by bacteria that provide resistance to beta-lactam antibiotics such as penicillins, cephalosporins, and carbapenems. This compound targets metallo-beta-lactamases, including Verona integron-encoded metallo-beta-lactamase (VIM-2), German imipenemase-1 (GIM-1), and New Delhi metallo-beta-lactamase (NDM-1), making it a valuable compound in combating antibiotic resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vim-2-IN-1 involves the preparation of a triazole-based inhibitor. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Vim-2-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the triazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against beta-lactamases .

Scientific Research Applications

Vim-2-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of metallo-beta-lactamases.

    Biology: Investigated for its potential to combat bacterial infections by inhibiting beta-lactamase enzymes.

    Medicine: Explored as a potential therapeutic agent to treat infections caused by antibiotic-resistant bacteria.

    Industry: Utilized in the development of new antibacterial agents and formulations

Mechanism of Action

Vim-2-IN-1 exerts its effects by binding to the active site of metallo-beta-lactamases, thereby inhibiting their activity. The compound interacts with the zinc ions present in the active site, preventing the hydrolysis of beta-lactam antibiotics. This inhibition restores the efficacy of beta-lactam antibiotics against resistant bacterial strains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vim-2-IN-1 is unique due to its moderate inhibitory activity against multiple metallo-beta-lactamases, including VIM-2, GIM-1, and NDM-1. This broad-spectrum activity makes it a valuable compound in the fight against antibiotic resistance .

Properties

Molecular Formula

C12H13IN4O4S

Molecular Weight

436.23 g/mol

IUPAC Name

[5-[[(4-iodophenyl)sulfonylamino]methyl]-2H-triazol-4-yl]methyl acetate

InChI

InChI=1S/C12H13IN4O4S/c1-8(18)21-7-12-11(15-17-16-12)6-14-22(19,20)10-4-2-9(13)3-5-10/h2-5,14H,6-7H2,1H3,(H,15,16,17)

InChI Key

XYPUWRGAZUOXMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NNN=C1CNS(=O)(=O)C2=CC=C(C=C2)I

Origin of Product

United States

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